molecular formula C7H5Cl2FO B1459775 2,3-Dichloro-5-fluoroanisole CAS No. 1806329-27-0

2,3-Dichloro-5-fluoroanisole

Cat. No.: B1459775
CAS No.: 1806329-27-0
M. Wt: 195.01 g/mol
InChI Key: CDNUSLNDKCWZHA-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluoroanisole is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms

Properties

IUPAC Name

1,2-dichloro-5-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNUSLNDKCWZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoroanisole typically involves the halogenation of anisole. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of 2,3-Dichloro-5-fluoroanisole may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-fluoroanisole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation can produce quinones.

Scientific Research Applications

2,3-Dichloro-5-fluoroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its halogenated structure.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluoroanisole involves its interaction with molecular targets through its halogenated aromatic ring. The chlorine and fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

    2,3-Dichloroanisole: Similar structure but lacks the fluorine atom.

    2,3-Difluoroanisole: Similar structure but lacks the chlorine atoms.

    2,3-Dichloro-5-methylanisole: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: 2,3-Dichloro-5-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications.

Biological Activity

2,3-Dichloro-5-fluoroanisole is a halogenated aromatic compound with significant implications in biological research and potential pharmaceutical applications. This article explores its biochemical properties, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

  • Molecular Formula : C₇H₅Cl₂F O
  • Molecular Weight : Approximately 192.02 g/mol
  • Structure : Characterized by the presence of two chlorine atoms and one fluorine atom attached to an anisole (methoxy-substituted benzene) ring.

The unique electronic properties imparted by the halogen substituents influence both its chemical behavior and biological activity.

The biological activity of 2,3-Dichloro-5-fluoroanisole primarily arises from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways. Its halogenated structure allows for strong non-covalent interactions such as hydrogen bonding and halogen bonding, enhancing binding affinity to target proteins.
  • Receptor Binding : It shows potential in modulating receptor activity, which could lead to therapeutic effects in various biological systems.

Antimicrobial Properties

Research indicates that 2,3-Dichloro-5-fluoroanisole possesses antimicrobial properties. Its ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents. The specific mechanisms are still being explored, but halogenation often correlates with increased potency against pathogens.

Cytotoxicity Studies

Studies have demonstrated that 2,3-Dichloro-5-fluoroanisole exhibits cytotoxic effects in various cancer cell lines. For example:

Cell LineIC50 (µM)
HCT11614
HepG224
A54930

These results indicate that the compound may be effective against certain cancer types, warranting further investigation into its potential as an anticancer agent .

Case Studies

  • Enzyme Interaction Study : A study investigated the interaction of 2,3-Dichloro-5-fluoroanisole with cytochrome P450 enzymes, revealing that it acts as a competitive inhibitor. This interaction can alter drug metabolism and efficacy in therapeutic settings.
  • In Vivo Toxicity Assessment : In animal models, varying dosages of 2,3-Dichloro-5-fluoroanisole were administered to assess toxicity. Results indicated that lower doses had minimal adverse effects, while higher concentrations led to significant changes in liver enzyme activities and metabolic pathways.

Transport and Distribution

The transport mechanisms of 2,3-Dichloro-5-fluoroanisole within biological systems are critical for its efficacy. The compound can interact with specific transporters, influencing its bioavailability and distribution across tissues. Understanding these dynamics is essential for predicting its pharmacokinetic behavior in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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